![molecular formula C8H14O2 B14753845 2,10-Dioxabicyclo[4.3.1]decane CAS No. 282-60-0](/img/structure/B14753845.png)
2,10-Dioxabicyclo[4.3.1]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,10-Dioxabicyclo[431]decane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dioxabicyclo[4.3.1]decane typically involves ring closure reactions. One common method is the ring closure of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions . This method efficiently produces oxatricyclo[4.3.1.03,8]decanes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
化学反应分析
Types of Reactions: 2,10-Dioxabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce halogenated or other functionalized products.
科学研究应用
2,10-Dioxabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,10-Dioxabicyclo[4.3.1]decane involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
相似化合物的比较
Trans-decalin: Another bicyclic compound with a similar structural framework.
Trans-octalin: Shares structural similarities and is used in similar applications.
Uniqueness: 2,10-Dioxabicyclo[4.3.1]decane is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds like trans-decalin and trans-octalin .
属性
CAS 编号 |
282-60-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
2,10-dioxabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-9-8(5-1)10-7/h7-8H,1-6H2 |
InChI 键 |
QYAFOOMKBQPCDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCOC(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


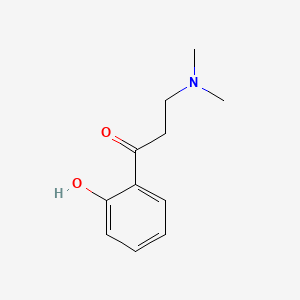
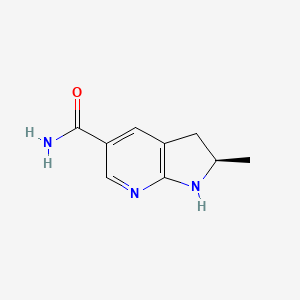
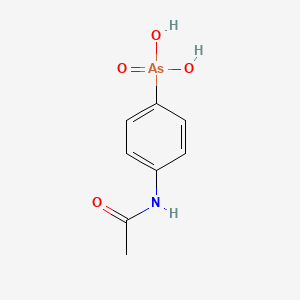
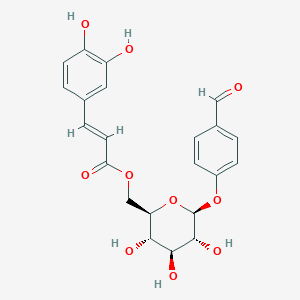
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
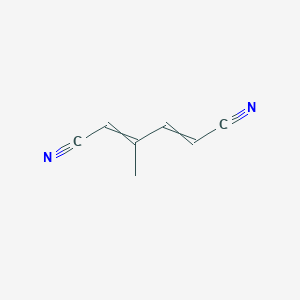
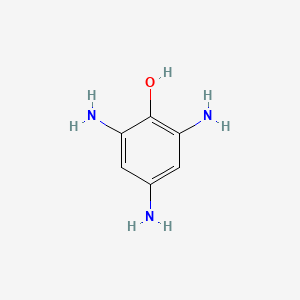
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
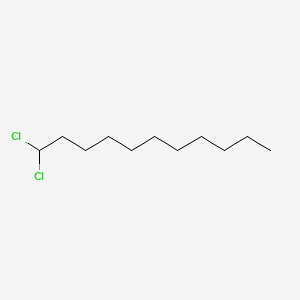
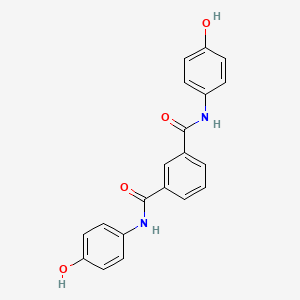

![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

